5-carboxymethylaminomethyluridine

描述

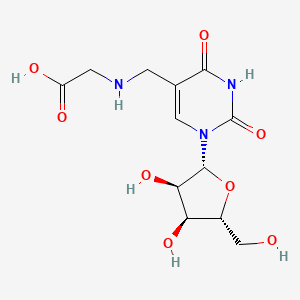

5-carboxymethylaminomethyluridine: is a derivative of uridine, a nucleoside that is a component of RNA. This compound features an additional carboxymethylaminomethyl substituent at position 5 on the uracil ring . It is known for its role in the modification of transfer RNA (tRNA), particularly in the wobble position, which is crucial for accurate and efficient protein synthesis .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-carboxymethylaminomethyluridine involves the enzymatic modification of uridine residues in tRNA. The bacterial proteins MnmE and MnmG, along with their eukaryotic homologues, catalyze the installation of the carboxymethylaminomethyl group. This process requires guanosine-5’-triphosphate (GTP), methylenetetrahydrofolate (CH₂THF), flavin adenine dinucleotide (FAD), and reduced nicotinamide adenine dinucleotide (NADH), along with glycine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, as the compound is primarily studied in a research context. the enzymatic synthesis described above could potentially be scaled up for industrial applications.

化学反应分析

Role of the Flavin-Iminium Intermediate

Deuterium-labeling experiments using synthetic FADH[N⁵═CD₂]⁺ demonstrated direct methylene transfer to U34:

-

Isotope tracing : ²H from FADH[N⁵═CD₂]⁺ incorporated into the carboxymethyl group (Figure 2).

Nucleophilic Attack and Substrate Flexibility

MnmEG exhibits promiscuity toward nucleophiles:

| Nucleophile | Product Formed | Yield Relative to Glycine |

|---|---|---|

| Glycine | cmnm⁵U | 100% |

| Taurine | τm⁵U (taurinomethyl) | 10–15% |

| Ammonia | nm⁵U (aminomethyl) | 5–10% |

| Data from |

This flexibility explains the evolutionary conservation of MnmEG homologs in installing diverse tRNA modifications .

Cysteine Residues in MnmG

Site-directed mutagenesis revealed:

| MnmG Variant | FAD Reduction Activity | cmnm⁵U Formation |

|---|---|---|

| Wild-type | 100% | 100% |

| C47A | 95% | 0% |

| C277A | 92% | 0% |

| C47A/C277A | 90% | 0% |

| Data from |

C47 and C277 are essential for catalysis but not for FAD reduction, suggesting a role in substrate binding or uridine activation .

GTP Hydrolysis

GTP hydrolysis (kₐₜ = 0.8 ± 0.1 min⁻¹) precedes methylene transfer, likely inducing structural changes in MnmE for tRNA binding .

Folate Dependency

CH₂THF exhibits a Kₘ of 12 ± 3 μM, while CH₃THF (Kₘ = 45 ± 8 μM) shows reduced efficiency .

Non-Covalent RNA-Protein Complex Formation

Electrophoretic mobility shift assays identified a stable MnmEG-tRNA complex resistant to 6 M urea. Key characteristics:

-

RNase T1 resistance : Partial digestion suggests protection at the anticodon loop .

-

Protease sensitivity : Trypsin degrades MnmE/MnmG but preserves tRNA modification activity .

Evolutionary Implications

The conserved mechanism across bacteria and eukaryotes (e.g., human GTPBP3-MTO1 complex) highlights the universal role of flavin-iminium chemistry in tRNA modification .

This synthesis of biochemical data elucidates the intricate redox and methyl transfer mechanisms underlying cmnm⁵U biosynthesis, providing a foundation for targeting tRNA modification pathways in antibiotic development.

科学研究应用

Molecular Biology

- tRNA Modification : The primary application of 5-carboxymethylaminomethyluridine lies in its role as a tRNA modification. The enzymes MnmE and MnmG are responsible for installing this modification onto wobble uridines in tRNA, which enhances translation fidelity by restricting codon-anticodon wobbling .

- Studying Genetic Code Flexibility : Research on this compound aids in understanding how modifications affect the flexibility of the genetic code and the decoding process during protein synthesis .

Medicine

- Therapeutic Implications : Investigations into this compound have implications for understanding diseases related to tRNA modifications. For instance, loss of this modification has been associated with mitochondrial disorders such as MELAS (mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes) and MERRF (myoclonus epilepsy with ragged-red fibers) .

- Antibiotic Development : The compound's role in bacterial tRNA modification enzymes presents opportunities for developing new antibiotics targeting these pathways .

Biotechnology

- Synthetic Biology Applications : In synthetic biology, this compound can be utilized to engineer organisms with enhanced protein production capabilities. Its incorporation into synthetic mRNA may improve translation efficiency in engineered systems .

Case Study 1: Role in Translation Fidelity

- Objective : To assess the impact of this compound on translation accuracy.

- Findings : Studies demonstrated that tRNAs containing this modification showed improved accuracy in codon recognition during protein synthesis compared to unmodified tRNAs .

Case Study 2: Implications in Mitochondrial Disorders

- Objective : To explore the association between loss of this compound modifications and mitochondrial diseases.

- Findings : Research indicated that patients with MELAS exhibited reduced levels of this modification in their mitochondrial tRNAs, suggesting a direct link to disease pathology .

Summary of Research Findings

Effects on Translation Fidelity

| Modification Type | Effect on Translation | Reference Year |

|---|---|---|

| This compound | Improved accuracy with codons ending in A/G | 2022 |

| Unmodified Uridine | Increased wobbling leading to errors | 2022 |

作用机制

The mechanism of action of 5-carboxymethylaminomethyluridine involves its incorporation into tRNA at the wobble position. This modification is catalyzed by the MnmE and MnmG enzymes, which facilitate the transfer of the carboxymethylaminomethyl group to uridine. The modified tRNA enhances the accuracy and efficiency of protein synthesis by stabilizing codon-anticodon interactions during translation .

相似化合物的比较

5-Methylaminomethyl-2-selenouridine: Another modified nucleoside found in tRNA, involved in similar biochemical pathways.

5-Taurinomethyluridine: A modification that also occurs at the wobble position in tRNA.

Uniqueness: 5-carboxymethylaminomethyluridine is unique due to its specific role in enhancing translation fidelity and its distinct chemical structure. Unlike other modifications, it involves a carboxymethylaminomethyl group, which provides unique biochemical properties and interactions within the tRNA molecule .

生物活性

5-Carboxymethylaminomethyluridine (cmnm5U) is a modified nucleoside found in transfer RNA (tRNA), particularly at the wobble position of certain tRNA species. This compound plays a crucial role in the decoding of mRNA codons, enhancing translational fidelity and efficiency. Its biological activity is primarily linked to its involvement in tRNA modifications, which are essential for proper protein synthesis.

Chemical Structure and Synthesis

This compound is derived from uridine through a series of enzymatic modifications. The key steps in its biosynthesis involve:

- MnmE and MnmG Enzymes : These enzymes catalyze the installation of the carboxymethylaminomethyl group at the fifth position of uridine in tRNA, which is critical for its function .

- Further Modifications : The bifunctional enzyme MnmC further modifies cmnm5U by cleaving the carboxymethyl moiety or methylating it to produce other derivatives like 5-methylaminomethyluridine (mnm5U) .

Biological Function

The primary biological function of cmnm5U is to enhance the decoding capacity of tRNA during translation. Specifically, it allows for:

- Increased Codon Recognition : cmnm5U enables tRNAs to recognize multiple synonymous codons, thereby expanding the coding capacity of mRNA. This modification is particularly important for codons ending in A or G, which are often read inaccurately without such modifications .

- Stabilization of Codon-Anticodon Interactions : The presence of cmnm5U at the wobble position stabilizes non-canonical base pairing, improving the accuracy and efficiency of translation .

Case Studies and Research Findings

Several studies have investigated the role of cmnm5U in various organisms, highlighting its significance in protein synthesis.

- Study on Escherichia coli : Research demonstrated that strains deficient in cmnm5U modification exhibited reduced growth rates and impaired protein synthesis, indicating that this modification is vital for bacterial viability .

- Human Mitochondrial tRNA : Loss of similar modifications has been linked to mitochondrial diseases such as MELAS and MERRF, underscoring the importance of wobble modifications in human health .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound:

| Characteristic | Details |

|---|---|

| Chemical Formula | C₁₁H₁₄N₂O₇ |

| Modification Type | Wobble position modification in tRNA |

| Enzymes Involved | MnmE, MnmG, MnmC |

| Biological Role | Enhances codon recognition; stabilizes codon-anticodon pairing |

| Associated Diseases | Linked to mitochondrial diseases (MELAS, MERRF) |

| Organisms Studied | Escherichia coli, various eukaryotic systems |

属性

IUPAC Name |

2-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O8/c16-4-6-8(19)9(20)11(23-6)15-3-5(1-13-2-7(17)18)10(21)14-12(15)22/h3,6,8-9,11,13,16,19-20H,1-2,4H2,(H,17,18)(H,14,21,22)/t6-,8-,9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCNRXVDHRNJOA-PNHWDRBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50988889 | |

| Record name | N-[(4-Hydroxy-2-oxo-1-pentofuranosyl-1,2-dihydropyrimidin-5-yl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69181-26-6 | |

| Record name | 5-Carboxymethylaminomethyluridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69181-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(((Carboxymethyl)amino)methyl)uridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069181266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(4-Hydroxy-2-oxo-1-pentofuranosyl-1,2-dihydropyrimidin-5-yl)methyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。